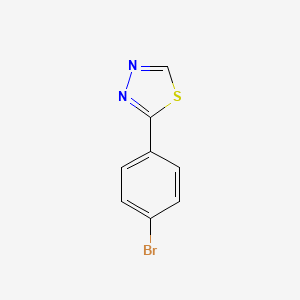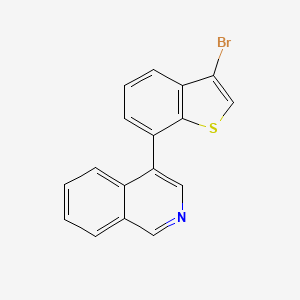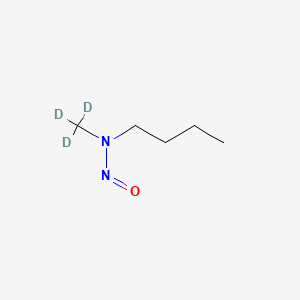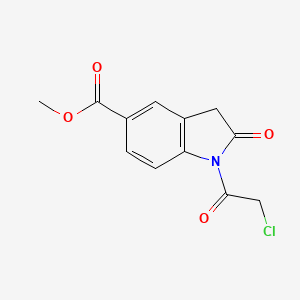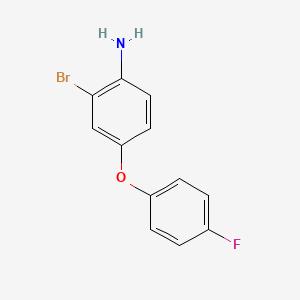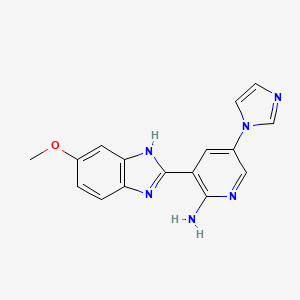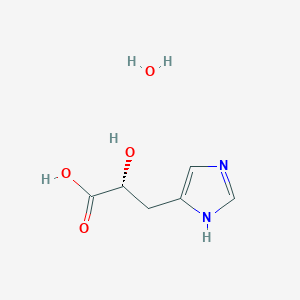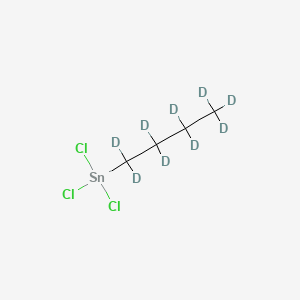
Butyltin-d9 Trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltin-d9 Trichloride, also known as Butyltrichlorotin-d9, is a deuterated organotin compound. It is a colorless oil that is soluble in organic solvents. The compound is used in various scientific research applications due to its unique properties and isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyltin-d9 Trichloride can be synthesized through the reaction of butyl lithium with tin tetrachloride in the presence of deuterated solvents. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
BuLi+SnCl4→BuSnCl3+LiCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive intermediates and to maintain the required reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Butyltin-d9 Trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form butyltin oxide.
Reduction: Reduction reactions can convert it to butyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Butyltin oxide
Reduction: Butyltin hydride
Substitution: Various substituted butyltin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyltin-d9 Trichloride is used in a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology: The compound is used in studies involving isotopic labeling to trace the metabolic pathways of organotin compounds.
Medicine: Research on the toxicological effects of organotin compounds often involves this compound.
Industry: It is used in the production of tin dioxide coatings on glass and as a stabilizer in polyvinyl chloride (PVC) production.
Mecanismo De Acción
The mechanism of action of Butyltin-d9 Trichloride involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound can also interact with cellular membranes, leading to changes in membrane permeability and function. The pathways involved in its action include oxidative stress and disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Butyltin Trichloride: The non-deuterated version of Butyltin-d9 Trichloride.
Dibutyltin Dichloride: Another organotin compound with two butyl groups and two chlorine atoms.
Tributyltin Chloride: Contains three butyl groups and one chlorine atom.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various research applications compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C4H9Cl3Sn |
|---|---|
Peso molecular |
291.2 g/mol |
Nombre IUPAC |
trichloro(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane |
InChI |
InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3/i1D2,2D3,3D2,4D2;;;; |
Clave InChI |
YMLFYGFCXGNERH-RZIUWGQBSA-K |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](Cl)(Cl)Cl |
SMILES canónico |
CCCC[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


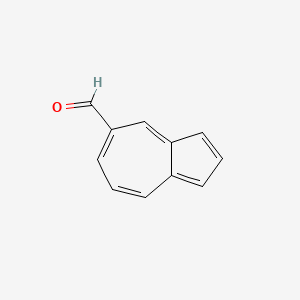
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
